molecular formula C7H5ClN2O3S B2733499 (2,1,3-Benzoxadiazol-5-yl)methanesulfonyl chloride CAS No. 2138332-78-0

(2,1,3-Benzoxadiazol-5-yl)methanesulfonyl chloride

Cat. No.: B2733499
CAS No.: 2138332-78-0
M. Wt: 232.64
InChI Key: PJABDERKAGOGIH-UHFFFAOYSA-N
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Description

(2,1,3-Benzoxadiazol-5-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H5ClN2O3S and a molecular weight of 232.64 g/mol . It is known for its utility in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,1,3-Benzoxadiazol-5-yl)methanesulfonyl chloride typically involves the reaction of 2,1,3-benzoxadiazole with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(2,1,3-Benzoxadiazol-5-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like triethylamine, nucleophiles such as amines, and solvents like dichloromethane. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various sulfonamide derivatives .

Scientific Research Applications

(2,1,3-Benzoxadiazol-5-yl)methanesulfonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2,1,3-Benzoxadiazol-5-yl)methanesulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide bonds, which are important in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • (2,1,3-Benzoxadiazol-5-yl)methanesulfonyl fluoride
  • (2,1,3-Benzoxadiazol-5-yl)methanesulfonyl bromide
  • (2,1,3-Benzoxadiazol-5-yl)methanesulfonyl iodide

Uniqueness

(2,1,3-Benzoxadiazol-5-yl)methanesulfonyl chloride is unique due to its specific reactivity and the types of reactions it can undergo. Compared to its analogs, the chloride variant is often preferred for its stability and ease of handling in various synthetic applications .

Properties

IUPAC Name

2,1,3-benzoxadiazol-5-ylmethanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O3S/c8-14(11,12)4-5-1-2-6-7(3-5)10-13-9-6/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJABDERKAGOGIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C=C1CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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